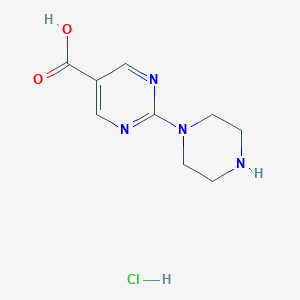

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

Description

2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring at the 2-position and a carboxylic acid group at the 5-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNHCTDBMYVKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for designing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.

Pharmaceuticals: The compound is explored for its potential therapeutic effects and as a precursor for drug development.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the brain, which can enhance cognitive function and memory . The compound’s molecular targets and pathways are primarily related to neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Substituent Effects

- Piperazine vs.

Heterocyclic Core Variations

Salt Forms and Stability

- Hydrochloride Salts : Most analogs (e.g., ) use hydrochloride salts for improved crystallinity and shelf life. Acid stability varies; for instance, nicardipine hydrochloride () shows pH-dependent degradation, a consideration for formulation.

Biological Activity

2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Name: 2-Piperazin-1-ylpyrimidine-5-carboxylic acid; hydrochloride

Molecular Formula: C10H13ClN4O2

CAS Number: 2378506-54-8

The compound features a piperazine ring linked to a pyrimidine structure, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including 2-piperazin-1-ylpyrimidine-5-carboxylic acid, exhibit significant antimicrobial properties. In a study examining various pyrimidine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of many standard antibiotics, suggesting a promising alternative for antimicrobial therapy .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth .

The biological activity of 2-piperazin-1-ylpyrimidine-5-carboxylic acid is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases that are crucial for cancer cell survival and proliferation. Additionally, the piperazine moiety can enhance binding affinity to biological targets due to its ability to form hydrogen bonds and ionic interactions.

Case Studies

- Antimicrobial Efficacy : A comparative study found that 2-piperazin-1-ylpyrimidine-5-carboxylic acid exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin and ciprofloxacin. The study utilized various bacterial strains, demonstrating a broad spectrum of activity .

- Cancer Cell Line Studies : In experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at optimal concentrations). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table: Biological Activities

Q & A

Q. What are the recommended protocols for synthesizing 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and acid-base salt formation. For example:

- Step 1 : React a pyrimidine-5-carboxylic acid derivative with piperazine under reflux in anhydrous solvents (e.g., THF or DCM) to form the piperazinyl-pyrimidine core.

- Step 2 : Purify intermediates via column chromatography or recrystallization.

- Step 3 : Treat the free base with hydrochloric acid to form the hydrochloride salt, followed by lyophilization for stability .

Key considerations : Use inert atmospheres to prevent oxidation, and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and pyrimidine backbone (δ 8.0–8.5 ppm for aromatic protons) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Note : X-ray crystallography can resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What are the best practices for handling and storing this compound?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

- Solubility : Use polar aprotic solvents (e.g., DMSO) for biological assays; avoid aqueous buffers unless pH-adjusted to prevent precipitation .

Safety : Wear PPE (gloves, lab coat) due to potential irritancy of hydrochloride salts .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and affinity scores against target structures (e.g., acetylcholinesterase) .

Case study : Derivatives of this scaffold showed IC₅₀ values <1 µM in acetylcholinesterase inhibition assays, validated via Lineweaver-Burk plots .

Q. How should contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be addressed?

- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, acetylcholinesterase activity assays should use Ellman’s method with DTNB .

- Control compounds : Include reference inhibitors (e.g., donepezil) to validate assay conditions .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-experiment variability .

Example : Discrepancies in neuroprotective activity may arise from differences in cell-line viability assays (MTT vs. resazurin) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce methyl or fluorine groups to the pyrimidine ring to enhance blood-brain barrier penetration (logP target: 1–3) .

- Prodrug design : Esterify the carboxylic acid group to improve oral bioavailability, with hydrolysis in vivo restoring activity .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-oxidation) and modify susceptible sites .

Q. How can synthesis challenges (e.g., low yield in piperazine coupling) be mitigated?

- Catalyst optimization : Employ Pd-mediated coupling for sterically hindered reactions, or use microwave-assisted synthesis to reduce reaction time .

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters during piperazine conjugation to prevent side reactions .

- Scale-up : Transition from batch to continuous-flow reactors for improved heat/mass transfer and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.